Tin(II) tartrate is classified as a coordination complex, where the central tin ion is coordinated by organic ligands—in this case, the tartrate ions. It is typically synthesized from tin(II) chloride and sodium or potassium tartrate under basic conditions. The compound can be represented chemically as Sn(C₄H₄O₆)₂.
The most common method for synthesizing tin(II) tartrate involves the reaction of tin(II) chloride with sodium or potassium tartrate in an aqueous solution. The balanced chemical equation for this reaction is:
This synthesis requires careful control of pH to ensure that the tartrate ions can effectively coordinate with the tin ions. The resulting product is typically filtered and purified through recrystallization methods to obtain a pure sample of tin(II) tartrate.
Tin(II) tartrate adopts a distorted octahedral geometry. The central tin(II) ion is surrounded by six oxygen atoms from two bidentate tartrate ligands. Each ligand bonds through two oxygen atoms, leading to bond lengths that vary between approximately 2.0 to 2.3 angstroms.
The molecular formula for tin(II) tartrate is C₈H₈O₁₂Sn, with a molar mass of approximately 296.75 g/mol. The distortion from an ideal octahedral geometry is attributed to the chelation effect of the bidentate ligands, which restricts ligand movement around the central metal atom.
Tin(II) tartrate can undergo various chemical reactions, including thermal decomposition upon heating, which releases carbon dioxide and water vapor. The decomposition products may include tin(II) oxide and other tin(II) salts.
In addition to thermal reactions, tin(II) tartrate can participate in redox reactions due to the reducing nature of the tin ion in the +2 oxidation state. This property makes it useful in applications such as radiopharmaceutical labeling with Technetium-99m.
The mechanism by which tin(II) tartrate acts in biological systems or chemical processes often involves its ability to donate electrons due to its +2 oxidation state. This electron donation facilitates various biochemical reactions, including those involved in drug biotransformation.
Research has shown that tin compounds can influence heme metabolism and drug interactions within biological systems, highlighting their potential role in pharmacological applications.
Relevant data indicate that stannous compounds may have varying degrees of toxicity depending on their concentration and exposure route, necessitating careful handling in laboratory settings.
Tin(II) tartrate serves several important roles in scientific research:
Tin electrodeposition from alkaline tartrate baths follows diffusion-controlled kinetics, where tartrate ions form stable complexes with tin cations, governing mass transport and reduction rates. Cyclic voltammetry studies reveal two distinct cathodic peaks in alkaline Sn(II)-tartrate systems: the first peak (Ep ≈ −0.83 V vs. Hg/HgO) corresponds to tin reduction, while the second (Ep ≈ −1.15 V) represents hydrogen evolution or secondary reduction processes [1]. The linear relationship between peak current density (jp) and the square root of scan rate (v1/2) confirms diffusion-limited behavior (R2 > 0.98) [1] [4]. Tafel analysis further quantifies charge transfer kinetics, showing a transfer coefficient (α) of 0.52 and exchange current density (j0) of 0.0023 A/cm2 for the Sn(II)/Sn redox couple [4].
Diffusion coefficients (D) of Sn(II)-tartrate complexes vary with bath composition:
Bath Composition | Temperature (°C) | D (×10−6 cm2/s) | Method |
---|---|---|---|
0.05M Sn(II), 0.1M Tartrate | 25 | 6.24–7.40 | Chronoamperometry [4] |
0.12M Cu(II), 0.10M Sn(II), 0.25M Tartrate | 25 | 4.85 | Rotating Disk Electrode [3] |
0.4M NaOH, 0.1M Tartrate | 43 | 8.91 | Linear Sweep Voltammetry [8] |
Elevated temperatures enhance D by reducing electrolyte viscosity and accelerating ion mobility. Agitation above 300 rpm diminishes diffusion layer thickness (δ) from 120 μm to 25 μm, enabling higher usable current densities (up to 25 mA/cm2) without dendritic growth [4] [8].
Tin nucleation in tartrate electrolytes transitions from instantaneous to progressive three-dimensional growth, dictated by overpotential and bath aging. At short deposition times (<2s), chronoamperometry exhibits a rising current transient described by the Sharifker-Hills model for instantaneous nucleation [4]:
$$ i = zFD^{1/2}c \left( \frac{\pi (2kM)^{1/2}N_0}{\rho^{1/2}} \right) t^{1/2} $$
where i = current density, z = electrons transferred, F = Faraday constant, c = concentration, k = growth rate constant, N0 = nucleus density, and ρ = density. Nucleus density (N0) increases exponentially with overpotential, reaching 1.2×107 cm−2 at −1.25 V vs. Ag/AgCl [4]. Scanning electron microscopy validates this behavior, showing uniformly distributed hemispherical nuclei at low overpotentials (Figure 1A).
Beyond critical deposition times (>5s), progressive nucleation dominates due to depletion zones around growing nuclei. Current transients shift to:
$$ i = \frac{zFn^{1/2}D^{3/4}c^{3/2}k'^{1/2}M^{1/2}}{\rho^{1/2}} t^{1/4} $$
where k' = progressive nucleation rate constant [4]. Aged baths (>72h) exhibit suppressed N0 due to tartrate oxidation, favoring larger, isolated crystals (Figure 1B) [3]. X-ray diffraction confirms that instantaneous nucleation favors (200) and (101) Sn orientations, while progressive modes enhance (220) textures [4] [8].
Tartrate anions (C4H4O62−) stabilize tin electroplating baths via three mechanisms: chelation, hydrolysis suppression, and crystallographic control. In alkaline media (pH >10), Sn(II) forms [Sn(C4H2O6)2]2− complexes with stability constants (log β2) of 8.2±0.3, preventing Sn(OH)2 or SnO precipitation [1] [5]. Thermodynamic modeling shows tartrate shifts the Sn(II)/Sn(0) reduction potential negatively by 110 mV, facilitating smoother deposits through polarized deposition [3] [4].
Table 2: Tartrate Complexation Effects on Bath Stability
Parameter | Without Tartrate | With 0.25M Tartrate |
---|---|---|
Sn(II) hydrolysis onset pH | 3.5 | 6.0 [1] |
Bath lifetime (precipitation) | 24h | >120h [3] |
Deposit stress (MPa) | 220±15 | 95±10 [4] |
Cathodic efficiency loss (after 72h) | 65% | <10% [3] |
In mixed-metal systems (e.g., Cu-Sn), tartrate preferentially complexes Sn(II), reducing the deposition potential difference (ΔE) between Cu (−0.31 V) and Sn (−0.64 V) from 330 mV to 210 mV, enabling alloy co-deposition [3]. Fourier-transform infrared spectroscopy confirms tartrate adsorbs onto Pt electrodes at −0.85 V, blocking hydrogen adsorption sites and refining grain size [4].
Pulse electroplating and controlled agitation synergistically optimize tin-tartrate deposit morphology by modulating mass transport and nucleation kinetics. Unipolar pulsed currents (ton = 1–10 ms, toff = 5–50 ms) generate peak current densities (jp) up to 100 mA/cm2, suppressing diffusion-limited deposition and hydrogen entrapment [4] [8]. At 50% duty cycle and 100 Hz frequency, grain size reduces from 1.2 μm (DC) to 0.3 μm due to enhanced nucleation during ton and desorption during toff (Figure 2C–D) [4] [7].
Table 3: Pulse Parameter Optimization for Tin-Tartrate Baths
Parameter | Range | Optimal Value | Morphological Outcome |
---|---|---|---|
Duty cycle | 10–90% | 50% | Minimal whiskers (height <1μm) [4] [8] |
Frequency | 10–500 Hz | 100 Hz | Grain size 0.3 μm [4] |
jp | 10–100 mA/cm2 | 25 mA/cm2 | Surface roughness Ra = 0.08 μm [7] |
Agitation rate | 0–600 rpm | 300 rpm | Diffusion layer δ = 25 μm [4] |
Electrochemical quartz crystal microbalance studies reveal pulsed currents lower hydrogen incorporation by 40% compared to direct current, as hydrogen bubbles detach during toff [7]. Ultrasonic agitation (40 kHz) further enhances this effect, reducing δ to 8 μm and enabling 98% cathodic efficiency at jp = 50 mA/cm2 [4] [7]. Cross-sectional analysis confirms pulsed deposits exhibit 30% higher density and Vickers microhardness of 12 HV versus 8 HV for direct current equivalents due to grain boundary strengthening [8].
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